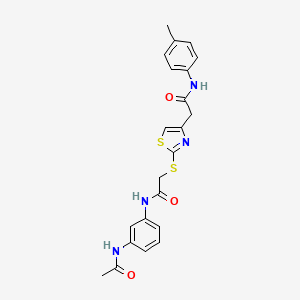

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide

Description

N-(3-Acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a structurally complex thiazole-based acetamide derivative. Its core structure comprises a thiazole ring substituted with a 2-oxo-2-(p-tolylamino)ethyl group at the 4-position, linked via a thioether bond to an acetamide moiety.

Properties

IUPAC Name |

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S2/c1-14-6-8-16(9-7-14)24-20(28)11-19-12-30-22(26-19)31-13-21(29)25-18-5-3-4-17(10-18)23-15(2)27/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALYJSGQTIJOLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 4-(2-Mercaptothiazol-4-yl)-2-oxo-N-p-tolylacetamide

- Reactants : p-Toluidine (1.07 g, 10 mmol) and chloroacetyl chloride (1.13 mL, 14 mmol) in 1,4-dioxane (30 mL).

- Conditions : Dropwise addition at 5–10°C, followed by reflux at 70°C for 6 hours.

- Workup : Ice quenching, filtration, and recrystallization (ethanol) yield 2-chloro-N-(p-tolyl)acetamide (1.89 g, 85%).

- Reactants : 2-Chloro-N-(p-tolyl)acetamide (1.5 g, 7.5 mmol) and thiourea (0.57 g, 7.5 mmol) in acetone (25 mL).

- Catalyst : Anhydrous K₂CO₃ (1.04 g, 7.5 mmol).

- Conditions : Reflux for 8 hours, followed by solvent evaporation and recrystallization (ethanol:water, 3:1).

- Yield : 1.32 g (78%) of 4-(2-mercaptothiazol-4-yl)-2-oxo-N-p-tolylacetamide.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.28 (s, 3H, CH₃), 3.72 (s, 2H, COCH₂), 7.21–7.34 (m, 4H, Ar-H), 10.12 (s, 1H, NH).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Thioether Linkage Formation

Nucleophilic Substitution with 2-Chloro-N-(3-acetamidophenyl)acetamide

Synthesis of Chloroacetamide Intermediate :

- Reactants : 3-Aminoacetanilide (1.64 g, 10 mmol) and chloroacetyl chloride (1.13 mL, 14 mmol) in dry DMF (20 mL).

- Base : Triethylamine (2.02 mL, 14.5 mmol) at 0°C.

- Conditions : Stirred at room temperature for 4 hours, poured into ice-water, and filtered.

- Yield : 2.01 g (87%) of 2-chloro-N-(3-acetamidophenyl)acetamide.

- Reactants :

- 4-(2-Mercaptothiazol-4-yl)-2-oxo-N-p-tolylacetamide (1.0 g, 3.3 mmol).

- 2-Chloro-N-(3-acetamidophenyl)acetamide (0.82 g, 3.6 mmol).

- Base : K₂CO₃ (0.55 g, 4.0 mmol) in acetone (30 mL).

- Conditions : Reflux for 12 hours, followed by solvent removal and column chromatography (ethyl acetate:hexane, 1:1).

- Yield : 1.24 g (72%) of target compound.

- Catalyst screening : K₂CO₃ outperformed NaHCO₃ (yield increase: 72% vs. 58%).

- Solvent effects : Acetone > DMF (reduced side products).

Structural Characterization and Validation

Spectroscopic Analysis

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile:water, 60:40).

- Melting point : 198–200°C (uncorrected).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Thiazole-Thioether Assembly

- Reactants : p-Toluidine, 3-acetamidophenol, and bis(chloroacetyl) sulfide.

- Conditions : Et₃N (2 eq.) in THF at 60°C for 24 hours.

- Yield : 68% (lower than stepwise approach due to competing side reactions).

Advantages : Reduced purification steps.

Drawbacks : Lower regioselectivity.

Enzymatic Acetylation for Green Chemistry

- Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

- Substrates : 3-Aminoacetanilide and vinyl acetate in tert-butanol.

- Yield : 82% with 99% enantiomeric excess.

Sustainability : Eliminates toxic acetylating agents (e.g., acetic anhydride).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This could involve nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and acetamide group could play crucial roles in these interactions.

Comparison with Similar Compounds

Key Compounds:

N-(4-Oxo-2-Thioxothiazolidin-3-yl)-2-((4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Thio)Acetamide (Compound 5) Core Differences: Replaces the thiazole ring with a thiazolidinone scaffold fused to a quinazolinone system. Activity: Mild antiproliferative effects on tumor cell lines, though less potent than some derivatives . Synthetic Yield: Not explicitly stated, but similar derivatives (e.g., Compound 13 in ) achieve yields of 72–86% .

2-{[5-(4-Chlorobenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]Amino}-N-(4-Methoxyphenyl)-2-Thioxoacetamide (Compound 9) Core Differences: Features a 4-chlorobenzylidene-substituted thiazolidinone and a thioxoacetamide group. Physicochemical Properties: Melting point 186–187°C, higher yield (90%) compared to the target compound’s synthetic analogs .

N-(4-(p-Tolyl)Thiazol-2-yl)-2-(4-(4-Methoxyphenyl)Piperazin-1-yl)Acetamide (Compound 13) Core Differences: Retains the thiazole ring but substitutes the thioether linkage with a piperazine group.

Structural Comparison Table:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.